A Strategic Framework for Elucidating the CNS Mechanism of Action of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine
A Strategic Framework for Elucidating the CNS Mechanism of Action of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine
Preamble: An extensive search of publicly available scientific literature and chemical databases reveals that 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a novel chemical entity with no published data regarding its mechanism of action in the central nervous system (CNS). This document, therefore, presents a prospective, in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and systematic approach to thoroughly characterize its CNS pharmacology. This guide is structured as a comprehensive research plan, detailing the necessary experimental workflows, from initial screening to in-depth mechanistic studies, that would be required to establish a robust understanding of its neuropharmacological profile.
Part 1: Foundational Characterization and Target Identification
The initial phase of investigation is designed to broadly assess the compound's potential CNS activity and to identify its primary molecular targets. This stage is critical for generating initial hypotheses and guiding subsequent, more focused experiments.
In Silico and Physicochemical Profiling
Before commencing biological assays, a thorough in silico and physicochemical analysis is essential to predict the compound's drug-like properties and potential to cross the blood-brain barrier (BBB), a critical prerequisite for CNS activity.[1][2]
Key Parameters to Evaluate:
| Parameter | Method | Rationale |
| Molecular Weight | Calculation | To assess general drug-likeness. |
| LogP / LogD | Calculation/Experimental | To predict lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Calculation | To predict BBB penetration potential.[2] |
| pKa | Calculation/Experimental | To understand ionization state at physiological pH. |
| Solubility | Experimental (e.g., kinetic/thermodynamic) | To ensure suitability for in vitro and in vivo formulations. |
| CNS MPO Score | Calculation | A multi-parameter score to estimate CNS penetration likelihood.[1] |
Broad-Spectrum Receptor and Transporter Screening
To efficiently identify potential molecular targets, the compound should be submitted for broad-spectrum screening against a panel of common CNS receptors, ion channels, and neurotransmitter transporters. This is typically performed by specialized contract research organizations (CROs).
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a robust and high-throughput method for determining the affinity of a compound for a specific receptor.[3][4][5]
-
Preparation of Receptor Source: Cell membranes or tissue homogenates expressing the target receptor are prepared.
-
Incubation: The receptor preparation is incubated with a specific radioligand (a known molecule that binds to the target and is labeled with a radioactive isotope) and varying concentrations of the test compound (1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[3]
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.
A typical screening panel would include, but not be limited to:
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
-
Adrenergic Receptors (α1, α2, β)
-
Opioid Receptors (μ, δ, κ)
-
GABA Receptors (GABAA, GABAB)
-
Glutamate Receptors (NMDA, AMPA)
-
Monoamine Transporters (DAT, NET, SERT)
Initial Functional Assessment in High-Throughput Assays
Positive "hits" from the binding assays (i.e., compounds showing significant affinity for a target) must be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[6][7]
Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs
This assay is widely used for G-protein-coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.[8][9][10]
-
Cell Culture: Cells stably expressing the target receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Reading: A specialized instrument, such as a FLIPR® (Fluorometric Imaging Plate Reader), measures the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity. To test for antagonist activity, cells are pre-incubated with the test compound before adding a known agonist.
Caption: Agonist activation of a Gq-coupled GPCR signaling pathway.
Part 2: In-Depth Mechanistic Elucidation and In Vitro Profiling
Once primary targets are identified, this phase focuses on detailed characterization of the compound's interaction with these targets and its effects on neuronal function.
Secondary Messenger Assays
For GPCRs that do not couple to Gq, other second messenger assays are required.
-
cAMP Assays: For Gs- and Gi-coupled receptors, changes in cyclic AMP (cAMP) levels are measured.[7][9] Gi-coupled receptor activation leads to a decrease in cAMP, while Gs-coupled receptor activation causes an increase. These changes can be quantified using methods like HTRF® (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter gene assays.[8]
-
GTPγS Binding Assays: This assay directly measures the activation of G-proteins by a ligand. It uses a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to quantify the extent of G-protein activation following receptor stimulation.[7]
Electrophysiology Studies
If the compound targets ion channels, electrophysiology is the gold standard for characterizing its effects on channel function.
Experimental Protocol: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through a single ion channel or across the entire cell membrane.
-
Cell Preparation: A single cell expressing the target ion channel is isolated.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
Membrane Patch Isolation: A small patch of the membrane containing the ion channel(s) is isolated.
-
Voltage Clamp: The voltage across the membrane is controlled ("clamped") at a set level.
-
Current Measurement: The tiny electrical currents flowing through the channels are measured following the application of the test compound. This allows for detailed characterization of whether the compound opens, closes, or otherwise modulates the channel's activity.[9]
In Vitro Neuronal Culture Assays
To move from recombinant systems to a more physiologically relevant context, the compound's effects can be tested on primary neuronal cultures or human iPS cell-derived neurons.[11] These assays can assess effects on synaptic function, neurite outgrowth, or neuronal viability.[1][12]
Caption: A workflow for elucidating the CNS mechanism of action.
Part 3: In Vivo Evaluation of CNS Effects
The final phase of this research plan is to translate the in vitro findings into an understanding of the compound's effects in a living organism. This involves assessing its ability to reach the CNS, engage its target, and produce a behavioral or neurochemical response.
Pharmacokinetics and Target Engagement
It is crucial to determine if the compound can cross the blood-brain barrier in sufficient concentrations to be effective.
-
Blood-Brain Barrier Penetration: Rodent models are used to measure the concentration of the compound in the blood plasma versus the brain tissue over time, yielding the brain-to-plasma ratio. The unbound brain-to-blood ratio (Kp,uu) is the most relevant predictor for CNS distribution.[2]
-
Receptor Occupancy: Techniques like ex vivo binding studies or in vivo imaging (e.g., PET, if a suitable radiotracer can be developed) can be used to confirm that the compound is binding to its intended target in the brain after systemic administration.[13]
Behavioral Pharmacology
Behavioral assays in rodents are used to characterize the compound's overall CNS effect (e.g., stimulant, depressant, anxiolytic) and to test hypotheses generated from the in vitro data.[14][15]
Table of Potential Behavioral Assays:
| Behavioral Domain | Assay | Rationale |
| General Activity | Open Field Test, Irwin Test[13][16] | To assess effects on locomotion, exploration, and general signs of toxicity or sedation. |
| Motor Coordination | Rotarod Test[13][16] | To evaluate potential motor impairment. |
| Anxiety | Elevated Plus Maze, Light-Dark Box[16][17] | To assess anxiolytic or anxiogenic effects. |
| Depression | Forced Swim Test, Tail Suspension Test[16][17] | To screen for antidepressant-like activity. |
| Cognition | Morris Water Maze, Novel Object Recognition | To evaluate effects on learning and memory. |
In Vivo Neurochemistry
Experimental Protocol: In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of a freely moving animal.[18]
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Diffusion: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the dialysate is measured, typically using HPLC coupled with electrochemical detection. This is done before and after administration of the test compound to determine its effect on neurotransmitter release or reuptake.
References
-
Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]
-
iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved from [Link]
-
Tracy, D. K., Wood, D. M., & Baumeister, D. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. BMJ, 356, i6848. doi: [Link]
-
Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]
- Galoppain, P., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).
- Worley, J., & Main, M. (2003). Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. In Drug Discovery and Development in the Neurosciences.
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]
- Kalueff, A. V., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 11.
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]
-
BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]
- Di, L., et al. (2021). Integrating in Silico and in Vitro Approaches to Predict Drug Accessibility to the Central Nervous System. Molecular Pharmaceutics, 18(12), 4498-4511.
-
Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved from [Link]
- Canna, A., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
-
Molecular Devices. (n.d.). GPCRs - G Protein-Coupled Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Retrieved from [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Tracy, D. K., et al. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. BMJ, 356, i6848.
-
ResearchGate. (n.d.). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Retrieved from [Link]
- Kaushal, N., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.15.
-
American College of Neuropsychopharmacology. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. Retrieved from [Link]
- Harvey, J. A. (1987). Behavioral pharmacology of central nervous system stimulants. Neuropharmacology, 26(7B), 887-892.
- Wager, T. T., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9831-9839.
- Igel, P., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960.
- Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4355-4359.
Sources
- 1. CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. molbio.gu.se [molbio.gu.se]
- 8. genscript.jp [genscript.jp]
- 9. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery [id3catalyst.jp]
- 12. criver.com [criver.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. acnp.org [acnp.org]
- 15. Behavioral pharmacology of central nervous system stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wuxibiology.com [wuxibiology.com]
- 17. medicilon.com [medicilon.com]
- 18. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
